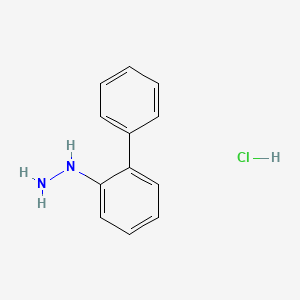

Biphenyl-2-YL-hydrazine hydrochloride

描述

Contextual Significance of Biphenyl-2-YL-hydrazine (B1608774) Hydrochloride in Contemporary Chemical Science

Biphenyl-2-YL-hydrazine hydrochloride serves as a pivotal precursor in the synthesis of a multitude of organic molecules, particularly those with pronounced biological and material properties. chemimpex.com Its importance stems from the reactivity of the hydrazine (B178648) group, which readily participates in condensation reactions with carbonyl compounds to form hydrazones, and its utility in constructing heterocyclic systems. chemimpex.comnbinno.com The biphenyl (B1667301) framework provides a rigid and sterically defined backbone, influencing the conformational properties of the resulting molecules.

The compound's stability and reactivity make it an excellent candidate for various coupling reactions, which are fundamental in the creation of complex organic structures. chemimpex.com Researchers leverage this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnbinno.com Specifically, its role in synthesizing hydrazone derivatives has garnered considerable attention due to the potential anti-inflammatory and anticancer activities exhibited by these products. chemimpex.com Furthermore, its capacity to act as a ligand in coordination chemistry opens up avenues in catalysis and material science. chemimpex.com

Academic Research Trajectories and Scholarly Contributions

The academic exploration of this compound is intrinsically linked to the broader investigation of hydrazine derivatives and their applications in organic synthesis. A significant trajectory in its research history is its application in the Fischer indole (B1671886) synthesis , a classic and powerful method for constructing indole rings. wikipedia.orgthermofisher.com This reaction, discovered by Hermann Emil Fischer in 1883, utilizes a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions to form an indole, a core structure in many pharmaceuticals and natural products. wikipedia.orgnih.gov In the context of this compound, its use in the Fischer indole synthesis leads to the formation of carbazoles, which are of interest for their electronic and photophysical properties.

Another critical area of research involves the synthesis of various hydrazone derivatives . These compounds, formed by the reaction of this compound with aldehydes and ketones, are a focal point in medicinal chemistry. acs.org Studies have demonstrated that these derivatives can exhibit a range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net The scientific community continues to explore the structure-activity relationships of these hydrazones to develop more potent and selective therapeutic agents.

The development of synthetic methodologies for this compound itself has also been a subject of study. The primary route involves the diazotization of 2-aminobiphenyl (B1664054) followed by reduction. chemicalbook.com Variations and optimizations of this process aim to improve yield and purity, making this key intermediate more accessible for research and development.

Scope and Research Objectives for this compound Studies

The future research landscape for this compound is vibrant and multifaceted, with several key objectives guiding current and future studies. A primary goal is the continued exploration of its utility in the synthesis of novel bioactive molecules . Researchers are focused on designing and synthesizing new hydrazone and heterocyclic derivatives with enhanced therapeutic potential against various diseases, including cancer and microbial infections. nih.govresearchgate.net This involves a detailed investigation of their mechanisms of action and the optimization of their pharmacological profiles.

Another significant research objective is the expansion of its applications in materials science . The biphenyl unit imparts desirable properties such as thermal stability and charge-transport characteristics, making it a promising component for organic light-emitting diodes (OLEDs), sensors, and other electronic devices. mdpi.com Future work will likely focus on the synthesis of polymers and coordination complexes derived from this compound and the characterization of their material properties.

Furthermore, there is a growing interest in developing more sustainable and efficient synthetic methods involving this compound. This includes the use of green catalysts, alternative reaction media, and one-pot procedures to minimize waste and energy consumption. The development of catalytic systems that can precisely control the regioselectivity of reactions involving this compound is also a key area of investigation.

Detailed Research Findings

The synthetic utility of this compound is best illustrated through specific reaction examples. The following data tables provide a snapshot of its application in the synthesis of carbazoles via the Fischer indole synthesis and the formation of bioactive hydrazones.

Table 1: Synthesis of Carbazoles via Fischer Indole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| This compound | Cyclohexanone | Acetic Acid | 1,2,3,4-Tetrahydrocarbazole | nih.gov |

| This compound | Acetone | Polyphosphoric Acid | 2-Methylcarbazole | wikipedia.org |

| This compound | Pyruvic acid | Hydrochloric Acid | Carbazole-1-carboxylic acid | thermofisher.com |

Table 2: Synthesis of Bioactive Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Solvent | Product | Potential Application | Reference |

| This compound | 4-Chlorobenzaldehyde | Ethanol (B145695) | (E)-1-((1,1'-biphenyl)-2-yl)-2-(4-chlorobenzylidene)hydrazine | Anticancer | acs.org |

| This compound | 4-Hydroxybenzaldehyde | Methanol | (E)-4-(((2-(1,1'-biphenyl)-2-yl)hydrazono)methyl)phenol | Antimicrobial | nih.gov |

| This compound | 2-Acetylpyridine | Ethanol | (E)-1-(1-((1,1'-biphenyl)-2-yl)ethylidene)-2-(pyridin-2-yl)hydrazine | Antifungal | nih.gov |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(2-phenylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKKAYKULLKATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696331 | |

| Record name | ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109221-95-6 | |

| Record name | ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Biphenyl 2 Yl Hydrazine Hydrochloride

Advanced Synthetic Routes to Biphenyl-2-YL-hydrazine (B1608774) Hydrochloride

The preparation of Biphenyl-2-YL-hydrazine hydrochloride is typically achieved through a two-step process commencing with the diazotization of 2-aminobiphenyl (B1664054), followed by the reduction of the resulting diazonium salt.

Classical Approach: Diazotization and Reduction

The traditional and most common method for synthesizing aryl hydrazine (B178648) hydrochlorides involves the diazotization of a primary aromatic amine, in this case, 2-aminobiphenyl. This reaction is conducted in the presence of a mineral acid, such as hydrochloric acid, and a diazotizing agent, typically sodium nitrite (B80452). The reaction is highly exothermic and requires strict temperature control, usually maintained between 0 and 5°C, to prevent the decomposition of the unstable diazonium salt intermediate. at.uaresearchgate.net

The general reaction scheme is as follows: C₁₂H₁₁N + NaNO₂ + 2HCl → [C₁₂H₁₀N₂]⁺Cl⁻ + NaCl + 2H₂O

Following the formation of the 2-biphenyldiazonium chloride, the intermediate is then reduced to the corresponding hydrazine hydrochloride. Several reducing agents can be employed for this transformation.

Stannous Chloride (Tin(II) Chloride) Reduction: A widely used laboratory method involves the use of stannous chloride dihydrate in concentrated hydrochloric acid. The diazonium salt solution is added portion-wise to the stannous chloride solution while maintaining a low temperature. The this compound then precipitates from the reaction mixture and can be collected by filtration.

Sodium Sulfite (B76179) Reduction: On an industrial scale, sodium sulfite is often the preferred reducing agent. orgsyn.org This method involves the addition of the diazonium salt solution to a solution of sodium sulfite. The resulting intermediate is then hydrolyzed with a strong acid, such as hydrochloric acid, to yield the final product.

Contemporary Approach: Continuous-Flow Synthesis

Modern synthetic chemistry is increasingly adopting continuous-flow technologies to enhance safety, efficiency, and scalability. The synthesis of aryl hydrazines is particularly well-suited for this approach due to the hazardous nature of the diazonium salt intermediates. acs.org In a continuous-flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor, minimizing the accumulation of unstable intermediates and allowing for better temperature control. This technology significantly reduces the risks associated with the highly exothermic diazotization reaction and the potential for explosive decomposition of the diazonium salt. patsnap.com

Optimizing the synthetic process is crucial for improving yield, purity, and cost-effectiveness. Key areas of focus include the implementation of advanced synthesis techniques, fine-tuning of reaction conditions, and efficient purification methods.

Continuous-flow synthesis offers several advantages over traditional batch processing for the production of this compound:

Enhanced Safety: The small reaction volumes within the microreactor minimize the potential for thermal runaways and the accumulation of explosive diazonium salts. researchgate.netacs.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and efficient temperature control, which is critical for the thermally sensitive diazotization reaction.

Increased Efficiency and Yield: The precise control over reaction parameters, such as temperature, residence time, and stoichiometry, often leads to higher yields and reduced byproduct formation.

Scalability: Scaling up production in a continuous-flow system is achieved by running the process for longer durations or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors.

Arylhydrazines have been successfully synthesized using continuous-flow systems, demonstrating the viability of this technology for industrial production. patsnap.com

Careful control of reaction parameters is essential for maximizing the yield and purity of this compound.

Table 1: Key Reaction Parameters for Diazotization and Reduction

| Parameter | Diazotization | Reduction (Stannous Chloride) |

| Temperature | 0-5°C | 0-10°C |

| Reactant Molar Ratio | 2-aminobiphenyl:NaNO₂ (1:1 to 1:1.1) | Diazonium salt:SnCl₂ (1:2 to 1:2.5) |

| Acid Concentration | Concentrated HCl | Concentrated HCl |

| Reaction Time | 15-30 minutes | 1-3 hours |

Temperature Control: Maintaining a low temperature during diazotization is critical to prevent the decomposition of the diazonium salt. at.uaresearchgate.net Similarly, the reduction step is also typically carried out at low temperatures to control the reaction rate and minimize side reactions.

Stoichiometry: The molar ratio of reactants must be carefully controlled. A slight excess of sodium nitrite may be used to ensure complete diazotization, but a large excess should be avoided as it can lead to side reactions. In the reduction step, a stoichiometric excess of the reducing agent is generally used to ensure complete conversion of the diazonium salt.

Acid Concentration: The concentration of hydrochloric acid is important for both the formation and stability of the diazonium salt and for the subsequent reduction and precipitation of the hydrazine hydrochloride.

The purification of this compound is typically achieved through recrystallization. The crude product obtained after filtration is dissolved in a suitable solvent, such as a mixture of ethanol (B145695) and water or aqueous hydrochloric acid, and then allowed to recrystallize upon cooling, yielding a product with high purity.

In Situ Extraction

An alternative to isolating the solid product by filtration is the use of in situ extraction. After the reduction is complete, the reaction mixture can be neutralized with a base to liberate the free hydrazine base. This free base can then be extracted into an organic solvent. Subsequently, the hydrazine can be converted back to the hydrochloride salt by treatment with hydrochloric acid, or the solvent can be removed to yield the free base. This method can be advantageous for large-scale production as it can simplify the workup procedure. google.com

The large-scale synthesis of this compound involves several significant hazards that must be carefully managed.

Hazards of 2-Aminobiphenyl: The starting material, 2-aminobiphenyl, is a suspected carcinogen and is harmful if swallowed. tcichemicals.comapolloscientific.co.uk Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. apolloscientific.co.uk

Hazards of Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive in the solid state, especially when dry. at.uaresearchgate.netnoaa.gov They are sensitive to heat, shock, and friction. researchgate.net For this reason, they are almost always generated in situ and used immediately without isolation. acs.org Key safety protocols for handling diazonium salts include:

Maintaining strict temperature control below 5°C. at.uaresearchgate.net

Using a stoichiometric amount of sodium nitrite to avoid excess. at.uaacs.org

Ensuring adequate venting of any gases produced. at.uaacs.org

Never allowing the diazonium salt to precipitate out of solution or to dry out. researchgate.netacs.org

Hazards of Stannous Chloride: Stannous chloride is corrosive and can cause severe skin burns and eye damage. loudwolf.comnd.edu It is also harmful if swallowed or inhaled. nd.edu Appropriate PPE must be worn when handling this reagent.

Exothermic Reactions: Both the diazotization and the reduction reactions can be highly exothermic. Adequate cooling and monitoring are essential to control the reaction temperature and prevent thermal runaways.

Table 2: Hazard Summary and Mitigation Strategies

| Compound/Process | Hazard | Mitigation Strategies |

| 2-Aminobiphenyl | Suspected carcinogen, toxic | Use appropriate PPE (gloves, safety glasses, respirator) |

| Diazonium Salt | Explosive, thermally unstable | In situ generation, strict temperature control (<5°C), avoid isolation |

| Stannous Chloride | Corrosive, toxic | Wear appropriate PPE (gloves, safety glasses, face shield) |

| Exothermic Reactions | Thermal runaway | Efficient cooling, controlled addition of reagents, continuous monitoring |

By adhering to these stringent safety protocols and employing modern synthetic methodologies such as continuous-flow synthesis, the production of this compound can be carried out in a safe and efficient manner.

Process Optimization Strategies in this compound Production

This compound as a Versatile Synthon in Organic Transformations

The chemical reactivity of this compound is centered around its hydrazine functional group. This N-N single bond with its associated lone pairs of electrons makes it an excellent dinucleophile, capable of reacting with various electrophilic partners to initiate cyclization cascades. As a substituted arylhydrazine, it is a key reactant in classical named reactions and a reliable starting material for constructing fused and non-fused heterocyclic systems.

Synthesis of Diverse Heterocyclic Frameworks Initiated by this compound

The application of this compound extends to the synthesis of numerous classes of heterocycles. Its ability to react with bifunctional reagents facilitates the assembly of five- and six-membered rings, as well as more complex fused structures.

The synthesis of the pyrazole ring is a hallmark reaction of hydrazine derivatives. In the Knorr pyrazole synthesis and related methodologies, a hydrazine condenses with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com this compound serves as the N,N-dinucleophile that attacks the two carbonyl carbons of the 1,3-dicarbonyl substrate. The reaction proceeds through a condensation-cyclization-dehydration sequence to yield a highly substituted pyrazole. The biphenyl (B1667301) group is ultimately attached to one of the nitrogen atoms of the pyrazole ring. mdpi.com

The reaction with β-ketoesters follows a similar pathway but results in the formation of pyrazolones (or pyrazolinones), which are five-membered rings containing a ketone functional group. These reactions are typically carried out in protic solvents like ethanol, sometimes with acid catalysis to facilitate the initial condensation steps. nih.gov

Table 1: Synthesis of Pyrazole Derivatives from this compound

| Reactant A | Reactant B (1,3-Dicarbonyl) | Conditions | Product Class |

|---|---|---|---|

| Biphenyl-2-YL-hydrazine HCl | Acetylacetone | Ethanol, Reflux | 1-(biphenyl-2-yl)-3,5-dimethyl-1H-pyrazole |

| Biphenyl-2-YL-hydrazine HCl | Dibenzoylmethane | Acetic Acid, Heat | 1-(biphenyl-2-yl)-3,5-diphenyl-1H-pyrazole |

| Biphenyl-2-YL-hydrazine HCl | Ethyl Acetoacetate | Ethanol, Reflux | 1-(biphenyl-2-yl)-3-methyl-1H-pyrazol-5(4H)-one |

| Biphenyl-2-YL-hydrazine HCl | Diethyl Malonate | Strong Base, Heat | 1-(biphenyl-2-yl)pyrazolidine-3,5-dione |

While the synthesis of isoxazoles typically involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound, the formation of pyrimidines can be achieved using hydrazine derivatives, although less commonly than with amidines or ureas. The synthesis of a pyrimidine ring requires a three-carbon dielectrophilic component to react with a N-C-N fragment. In certain pathways, Biphenyl-2-YL-hydrazine can be envisioned to react with precursors like β-enaminones or α,β-unsaturated carbonyl compounds that possess a leaving group, leading to the formation of pyrimidine or dihydropyrimidine structures. bu.edu.egthieme-connect.de This route often involves a Michael addition followed by cyclization and elimination.

Hydrazine derivatives are the most prevalent reagents for the synthesis of phthalazinones. The reaction typically involves the condensation of this compound with an ortho-disubstituted benzene ring bearing two electrophilic centers. Common substrates include phthalic anhydride and o-acylbenzoic acids. bu.edu.eg In the reaction with phthalic anhydride, the hydrazine first opens the anhydride ring to form a hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration upon heating to form the stable, fused heterocyclic phthalazinone ring system. This reaction provides a direct and efficient route to 2-(biphenyl-2-yl)phthalazin-1(2H)-one.

Table 2: Phthalazinone Synthesis

| Reactant A | Reactant B | Conditions | Product |

|---|---|---|---|

| Biphenyl-2-YL-hydrazine HCl | Phthalic Anhydride | Acetic Acid, Reflux | 2-(biphenyl-2-yl)phthalazin-1(2H)-one |

| Biphenyl-2-YL-hydrazine HCl | 2-Acetylbenzoic Acid | Ethanol, Reflux | 4-methyl-2-(biphenyl-2-yl)phthalazin-1(2H)-one |

| Biphenyl-2-YL-hydrazine HCl | 2-Formylbenzoic Acid | Toluene, Dean-Stark | 2-(biphenyl-2-yl)phthalazin-1(2H)-one |

The Fischer indole (B1671886) synthesis is one of the oldest, most reliable, and widely used methods for preparing indoles. wikipedia.orgthermofisher.com This acid-catalyzed reaction involves the heating of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.com this compound is an ideal substrate for this transformation. The reaction mechanism begins with the formation of a biphenyl-2-yl-hydrazone from the condensation of the hydrazine with the carbonyl compound. wikipedia.org Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine intermediate. This is followed by the key step: an irreversible nih.govnih.gov-sigmatropic rearrangement that forms a new C-C bond and breaks the N-N bond. Subsequent intramolecular cyclization and elimination of ammonia lead to the formation of the aromatic indole ring. alfa-chemistry.comjk-sci.com The choice of the carbonyl partner directly dictates the substitution pattern at the 2- and 3-positions of the final indole product, making this a highly versatile method. thermofisher.com

Table 3: Examples of Fischer Indole Synthesis using Biphenyl-2-YL-hydrazine HCl

| Carbonyl Compound | Acid Catalyst | Resulting Indole Product |

|---|---|---|

| Acetone | ZnCl₂ or Polyphosphoric Acid | 9-(biphenyl-2-yl)-2-methyl-9H-carbazole (via cyclization) or a related indole |

| Cyclohexanone | H₂SO₄ or Acetic Acid | 5-(biphenyl-2-yl)-6,7,8,9-tetrahydro-5H-carbazole |

| Pyruvic Acid | HCl in Ethanol | 9-(biphenyl-2-yl)-9H-carbazole-1-carboxylic acid (via cyclization) or a related indole |

| Acetophenone | Polyphosphoric Acid (PPA) | 2-phenyl-1-(biphenyl-2-yl)-1H-indole |

The synthesis of thiazoles from hydrazine derivatives is typically a multi-step process that proceeds through a thiosemicarbazide intermediate. First, this compound is converted into biphenyl-2-yl-thiosemicarbazide. This can be achieved by reacting it with a thiocyanate salt.

The resulting thiosemicarbazide is then condensed with an α-haloketone, such as phenacyl bromide, in a reaction known as the Hantzsch thiazole synthesis. nih.govresearchgate.net The thiosemicarbazide acts as the nucleophile, attacking the carbonyl carbon of the α-haloketone to form an intermediate, which then cyclizes via attack of the sulfur on the carbon bearing the halogen. Subsequent dehydration yields the final 2-hydrazinyl-thiazole derivative. nih.gov This pathway allows for the incorporation of the biphenyl-2-yl-hydrazinyl moiety onto a thiazole ring, a common scaffold in medicinal chemistry. bepls.com

Pyrazolidine Synthesis and Related Cyclizations

This compound serves as a valuable precursor in the synthesis of five-membered heterocyclic rings, such as pyrazoles and their saturated or partially saturated analogues like pyrazolines and pyrazolidines. These cyclization reactions typically involve the condensation of the hydrazine moiety with a 1,3-dielectrophilic species.

The general synthetic strategy for forming the pyrazole ring involves reacting a hydrazine with compounds such as 1,3-diketones, α,β-unsaturated ketones (chalcones), or alkynes. nih.govorganic-chemistry.org When this compound is used, the biphenyl group is incorporated into the final heterocyclic structure. For instance, the reaction with 1,3-diketones proceeds through a cyclocondensation reaction, where the two nitrogen atoms of the hydrazine attack the two carbonyl carbons, followed by dehydration to yield the aromatic pyrazole ring.

Similarly, the reaction with α,β-unsaturated ketones, often referred to as chalcones, leads to the formation of 2-pyrazolines. nih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol, with the hydrazine hydrate attacking the carbonyl group and the double bond to form the five-membered ring. The use of this compound in this context would yield N-biphenyl-substituted pyrazoline derivatives.

The table below illustrates potential cyclization reactions involving this compound.

| Reactant | Product Type | General Reaction Conditions |

| 1,3-Diketone | Pyrazole | Reflux in ethanol or acetic acid |

| α,β-Unsaturated Ketone (Chalcone) | Pyrazoline | Reflux in ethanol with hydrazine hydrate |

| Alkyne | Pyrazole | Metal-catalyzed cycloaddition (e.g., Rh, Cu) |

These methods demonstrate the utility of this compound in constructing complex heterocyclic systems, where the biphenyl moiety can significantly influence the properties of the final molecule.

Development of Hydrazone Derivatives from this compound

General Synthesis and Structural Variations of Hydrazones

Hydrazones are a significant class of compounds synthesized from this compound. chemimpex.com The synthesis is a straightforward condensation reaction between the hydrazine and various aldehydes or ketones. researchgate.netsemanticscholar.orgresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH- linkage, known as the azomethine group. nih.govdergipark.org.tr

The reaction is typically performed by heating the hydrazine and the carbonyl compound in a solvent such as ethanol or methanol, sometimes with a catalytic amount of acid. researchgate.netsemanticscholar.org The versatility of this synthesis allows for a wide array of structural variations in the resulting hydrazone derivatives. By selecting different aldehydes and ketones, a diverse library of hydrazones with various substituents can be generated. These structural modifications are crucial for tuning the electronic and steric properties of the molecule for specific applications in materials science and medicinal chemistry. chemimpex.comresearchgate.net

The table below provides examples of hydrazone derivatives that can be synthesized from this compound.

| Carbonyl Compound | Resulting Hydrazone Structure |

| Benzaldehyde | (E)-1-(benzylidene)-2-(biphenyl-2-yl)hydrazine |

| Acetophenone | (E)-1-(1-phenylethylidene)-2-(biphenyl-2-yl)hydrazine |

| 4-Nitrobenzaldehyde | (E)-1-(4-nitrobenzylidene)-2-(biphenyl-2-yl)hydrazine |

| Cyclohexanone | 1-(biphenyl-2-yl)-2-(cyclohexylidene)hydrazine |

Tautomerism and Reactivity of Hydrazone Intermediates

Hydrazone intermediates derived from this compound exhibit tautomerism, a phenomenon where the compound exists in two or more interconvertible forms. Hydrazones can undergo tautomerization between the hydrazone (keto) form and the enehydrazine (enol) form through an intermolecular proton transfer. semanticscholar.orgdergipark.org.trresearchgate.net The hydrazone form is generally the more stable and favored tautomer. reddit.com

The reactivity of these hydrazone intermediates is characterized by the presence of the C=N double bond and the nucleophilic nitrogen atoms. nih.gov The carbon atom of the azomethine group possesses both electrophilic and nucleophilic character, while both nitrogen atoms are nucleophilic, with the amino-type nitrogen being more reactive. nih.gov This dual reactivity makes hydrazones valuable intermediates for the synthesis of various heterocyclic compounds. semanticscholar.orgresearchgate.net For example, they can undergo cyclization reactions in the presence of suitable reagents to form pyrazoles, thiazoles, and other important heterocyclic systems. researchgate.net

Nucleophilic Reactivity of this compound in Advanced Organic Reactions

Applications in Nucleophilic Substitution Reactions

The hydrazine moiety in this compound contains highly nucleophilic nitrogen atoms due to the presence of lone pairs of electrons. This characteristic allows the compound to participate readily in nucleophilic substitution reactions. organic-chemistry.org In these reactions, the hydrazine acts as the nucleophile, attacking an electron-deficient center (electrophile) and replacing a leaving group. organic-chemistry.orgyoutube.com

A prominent application is in nucleophilic aromatic substitution (SNAr) reactions. ccsenet.org In this type of reaction, this compound can attack an activated aromatic ring, such as one substituted with strong electron-withdrawing groups (e.g., nitro groups), leading to the displacement of a leaving group like a halide. ccsenet.orgmasterorganicchemistry.com The reaction of 1-chloro-2,4-dinitrobenzene with hydrazine is a classic example where the formation of a zwitterionic intermediate is the rate-determining step in solvents like methanol or acetonitrile. ccsenet.org Another example includes the substitution of chlorine atoms in heterocyclic rings like pyridazines. researchgate.net

The table below summarizes conditions for typical nucleophilic substitution reactions.

| Reaction Type | Electrophile Example | Leaving Group | Typical Conditions |

| SN2 | Alkyl Halide (e.g., CH3I) | I-, Br-, Cl- | Polar aprotic solvent (e.g., DMF, Acetonitrile) |

| Acylation | Acyl Chloride (e.g., CH3COCl) | Cl- | Base (e.g., Pyridine (B92270), Triethylamine) |

| SNAr | Activated Aryl Halide (e.g., 1-Chloro-2,4-dinitrobenzene) | Cl- | Polar aprotic solvent (e.g., DMSO) |

Regioselectivity in Reactions Involving this compound

Reactions involving this compound often present the issue of regioselectivity because the hydrazine group (-NH-NH2) has two distinct nitrogen atoms that can act as nucleophiles. The terminal nitrogen (Nβ) of the -NH2 group is generally more basic, more nucleophilic, and less sterically hindered compared to the internal nitrogen (Nα) atom, which is directly attached to the bulky biphenyl group.

Consequently, in most nucleophilic reactions, such as alkylation, acylation, or condensation with carbonyls, the reaction occurs preferentially at the terminal Nβ atom. This regioselectivity is a critical factor in determining the structure of the final product. For example, in the formation of hydrazones, it is the terminal -NH2 group that condenses with the aldehyde or ketone.

The regiocontrolled synthesis of pyrazoles also depends on which nitrogen atom initiates the ring formation, which can sometimes be influenced by reaction conditions or the nature of the substrate. nih.gov The inherent electronic and steric differences between the two nitrogen atoms in this compound provide a reliable basis for predicting the major regioisomer in its various chemical transformations.

Mechanistic Investigations of Synthetic Pathways Involving this compound

The synthetic utility of this compound is underscored by its participation in a variety of chemical transformations, particularly cyclization and coupling reactions. Understanding the mechanistic underpinnings of these pathways is crucial for optimizing reaction conditions and expanding their synthetic scope.

Elucidation of Reaction Mechanisms in Cyclization and Coupling Reactions

Cyclization Reactions:

One of the most prominent cyclization reactions involving aryl hydrazines is the Fischer indole synthesis . This acid-catalyzed reaction produces an indole ring from an aryl hydrazine and an aldehyde or ketone. wikipedia.orgtestbook.com The generally accepted mechanism for this transformation, which can be extrapolated to this compound, proceeds through several key steps:

Hydrazone Formation: The initial step involves the condensation of the aryl hydrazine with a carbonyl compound to form a phenylhydrazone. alfa-chemistry.comnih.gov

Tautomerization: The resulting hydrazone then tautomerizes to its enamine isomer. wikipedia.orgalfa-chemistry.com

-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a -sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate. wikipedia.org

Cyclization and Aromatization: The di-imine intermediate subsequently cyclizes and, after the elimination of a molecule of ammonia and deprotonation, yields the final aromatic indole product. wikipedia.orgnih.gov

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine (B124118) is incorporated into the indole ring. wikipedia.org

Another significant cyclization reaction is the synthesis of carbazoles . A one-pot synthesis method has been developed for the creation of carbazoles from the reaction of arylhydrazine hydrochlorides and cyclohexanones under metal-free conditions, using molecular oxygen as the oxidant. researchgate.netrsc.org The proposed mechanism for this reaction involves:

Condensation: The initial formation of a hydrazone from the arylhydrazine and cyclohexanone. researchgate.net

Cyclization: An intramolecular electrophilic substitution reaction, akin to the Fischer indole synthesis, to form a tetrahydrocarbazole intermediate. researchgate.net

Dehydrogenation: The subsequent dehydrogenation of the tetrahydrocarbazole, facilitated by molecular oxygen, leads to the aromatic carbazole (B46965) product. researchgate.net

The following table summarizes the key steps in these cyclization reactions:

| Reaction | Key Mechanistic Steps | Intermediates |

| Fischer Indole Synthesis | Hydrazone formation, Tautomerization to enamine, -Sigmatropic rearrangement, Cyclization, Elimination of ammonia, Aromatization | Phenylhydrazone, Enamine, Di-imine |

| Carbazole Synthesis | Hydrazone formation, Intramolecular electrophilic cyclization, Dehydrogenation | Hydrazone, Tetrahydrocarbazole |

Coupling Reactions:

Biphenyl derivatives of hydrazine can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . researchgate.netasianpubs.org While the specific mechanistic details for this compound are not extensively detailed in the provided literature, the general mechanism for Suzuki-Miyaura coupling is well-established and involves a catalytic cycle with a palladium catalyst. The key steps are:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an aryl halide.

Transmetalation: The resulting palladium(II) complex reacts with a boronic acid derivative in the presence of a base.

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.

Kinetic studies on related palladium-catalyzed coupling reactions have been conducted to elucidate the reaction pathways and identify rate-determining steps. researchgate.net For instance, in the palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides, mechanistic investigations combining NMR and mass spectrometry have been employed to monitor catalytic intermediates and product formation rates. researchgate.netrsc.org

Electron Transfer Mechanisms in Catalytic Processes

Detailed mechanistic studies focusing specifically on electron transfer mechanisms in catalytic processes involving this compound are not extensively covered in the available research. However, the broader field of organic reactions involving hydrazines points to the potential for radical mechanisms under certain oxidative conditions. researchgate.net Phenylhydrazines, in general, can be involved in reactions that proceed through radical intermediates, particularly in metal-free arylation reactions. researchgate.net These processes often involve the generation of aryl radicals from the hydrazine derivative, which then participate in the bond-forming steps. The specific nature of electron transfer, whether it be single-electron transfer (SET) or other pathways, would be highly dependent on the specific reaction conditions, including the choice of catalyst, oxidant, and substrates. Further research is required to specifically elucidate the electron transfer mechanisms in catalytic reactions involving this compound.

Catalysis and Mechanistic Aspects in Biphenyl 2 Yl Hydrazine Hydrochloride Chemistry

Role of Transition Metal Catalysis in Biphenyl-2-YL-hydrazine (B1608774) Hydrochloride Related Reactions

Transition metals, particularly palladium and copper, play a crucial role in activating and transforming biphenyl-yl-hydrazine derivatives, facilitating the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing biaryl systems and other complex molecules. Biphenyl (B1667301) hydrazine (B178648) derivatives can serve as substrates in these transformations.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate using a palladium catalyst and a base. libretexts.org This reaction has been successfully employed for the synthesis of biphenyl derivatives of hydrazine. researchgate.netasianpubs.org For instance, N'-tosyl arylhydrazines have been used as stable electrophiles that couple with various organoboron reagents in the presence of a palladium catalyst to produce biaryl compounds in high yields. researchgate.net

The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Hydrazine Derivatives This table provides a generalized representation of typical reaction parameters.

| Parameter | Condition | Reference |

|---|---|---|

| Hydrazine Substrate | N'-Tosyl Arylhydrazine, Biphenyl Hydrazine HCl | researchgate.netresearchgate.net |

| Coupling Partner | Arylboronic Acid | asianpubs.orgresearchgate.net |

| Catalyst | Palladium(II) Acetate (B1210297), Pd(PPh₃)₄, (NHC)₂PdBr₂ | researchgate.netnih.gov |

| Base | Potassium Carbonate (K₂CO₃), KOH | researchgate.netnih.gov |

| Solvent | Toluene, Water/2-Propanol | researchgate.netnih.gov |

| Product Type | Biaryl Compounds | researchgate.net |

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base, to form a substituted alkene. wikipedia.org This reaction represents a cornerstone of C-C bond formation. organic-chemistry.org Research has shown that arylhydrazines can be utilized in Heck-type reactions. For example, the addition of sodium sulfite (B76179) (Na₂SO₃) has been found to promote the Heck coupling of arylhydrazines at room temperature. researchgate.net Furthermore, related hydrazine derivatives like tosylhydrazones can undergo palladium-catalyzed coupling with aryl halides to generate substituted olefins. organic-chemistry.org

The intramolecular version of the Heck reaction is often more efficient and selective for creating cyclic structures. libretexts.orgyoutube.com

Table 2: Key Features of the Heck Reaction with Hydrazine Derivatives This table summarizes key aspects and variations of the Heck reaction.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Palladium-catalyzed C-C coupling of an aryl halide and an alkene. | wikipedia.org |

| Hydrazine Substrate | Arylhydrazines, Tosylhydrazones | researchgate.netorganic-chemistry.org |

| Promoter | Na₂SO₃ can be used to facilitate the reaction at ambient temperature. | researchgate.net |

| Catalyst System | Palladium acetate with phosphine (B1218219) ligands or phosphine-free systems. | organic-chemistry.orgyoutube.com |

| Product | Substituted Alkenes / Cinnamate Derivatives | researchgate.netorganic-chemistry.org |

Copper-Mediated Catalytic Transformations

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations involving hydrazine derivatives. These reactions often proceed via different mechanisms and provide access to a diverse range of products. Copper-catalyzed methods have been developed for the N-arylation of hydrazides and the cross-coupling of aryl halides with hydrazine. nih.govresearchgate.net

One study demonstrated that the reaction between N-monosubstituted hydrazones and carbon tetrabromide, catalyzed by copper, can lead to fragmentation and the formation of dibromoalkenes through a mechanism involving aryl radicals. mdpi.com Hydrazine can also act as both a reducing agent and a coordinating ligand in reactions with copper nanoparticles, leading to the formation of composite nanostructures like Cu₂O-N₂H₄. nih.gov In some cases, copper mediates cyclization reactions, such as the reaction of enediynones with hydrazine to form pyrazolo[1,5-a]pyridines. rsc.org

Table 3: Examples of Copper-Mediated Transformations Involving Hydrazine Derivatives This table illustrates the versatility of copper catalysis in hydrazine chemistry.

| Reaction Type | Hydrazine Substrate | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Intermolecular N-Arylation | Hydrazides | Copper / Cs₂CO₃ | N-Aryl Hydrazides | nih.gov |

| Cross-Coupling | Aqueous Hydrazine | Copper / PEG-400 | Aryl Hydrazines | researchgate.net |

| Fragmentation | N-Monosubstituted Hydrazones | CuCl / CBr₄ | Dibromoalkenes | mdpi.com |

| Nanoparticle Transformation | Hydrazine | Cu(OH)₂ nanoparticles | Cu₂O-N₂H₄ composites | nih.gov |

| Cyclization | Hydrazine | Copper Chloride | Pyrazolo[1,5-a]pyridines | rsc.org |

Emerging Catalytic Systems for Biphenyl-2-YL-hydrazine Hydrochloride Applications

Research continues to explore novel catalytic systems that offer improved efficiency, selectivity, and sustainability for reactions involving biphenyl hydrazine compounds.

Application of Ionic Liquids in Heterocyclic Scaffold Construction

Ionic liquids are salts with low melting points that are gaining attention as "green" solvents and catalyst supports in organic synthesis, including the construction of heterocyclic compounds. nih.govnih.gov In the context of reactions relevant to biphenyl-yl-hydrazine, ionic liquids have been used to enhance palladium-catalyzed transformations.

Mechanistic Studies on Hydroxylation and Activation Processes Pertinent to Biphenyl Compounds

Understanding the mechanisms of activation and functionalization is critical for optimizing existing reactions and designing new synthetic routes.

Hydroxylation Mechanisms

The hydroxylation of the biphenyl core is a key transformation. Studies on the enzymatic hydroxylation of biphenyl by cytochrome P-450 have revealed important mechanistic details. The activation of biphenyl 2-hydroxylation was found to occur even in detergent-solubilized microsomes, suggesting that intact membranes are not essential. nih.gov The mechanism appears to involve the facilitation of the transfer of the second electron to cytochrome P-450. nih.gov In microbiological systems, the hydroxylation of biphenyl has been shown to proceed via a 1,2-hydride-shift mechanism. nih.gov Certain fungi, such as Helicostylum piriforme, are capable of selectively producing 2-hydroxybiphenyl. capes.gov.br

Activation Processes in Coupling Reactions

For biphenyl hydrazine derivatives to participate effectively in cross-coupling reactions, activation of the C-N or N-N bond is often necessary. One strategy involves converting the hydrazine into a better leaving group, such as by derivatizing it with a tosyl group (N'-tosyl arylhydrazine), which makes it a suitable electrophile for Suzuki coupling. researchgate.net

Detailed mechanistic studies on the palladium-catalyzed C-N coupling of hydrazine with aryl halides have provided significant insight into the activation process. nih.govescholarship.org These studies identified two catalyst resting states: an arylpalladium(II) hydroxide (B78521) and an arylpalladium(II) chloride. nih.gov Kinetic analysis revealed that the rate-limiting step of the reaction is the deprotonation of a hydrazine molecule that is bound to the arylpalladium(II) chloride complex. nih.govescholarship.org This deprotonation generates a reactive arylpalladium(II) hydrazido intermediate, which then undergoes reductive elimination to form the final aryl hydrazine product. escholarship.org

Table 4: Summary of Mechanistic Insights into Biphenyl Activation and Hydroxylation This table highlights key findings from mechanistic investigations.

| Process | Key Mechanistic Finding | System/Method | Reference |

|---|---|---|---|

| Hydroxylation | Involves facilitation of electron transfer to cytochrome P-450. | Enzymatic (Rat Liver Microsomes) | nih.gov |

| Hydroxylation | Proceeds via a 1,2-hydride shift. | Microbiological (Fungus) | nih.gov |

| Activation for Coupling | Derivatization with a tosyl group creates a stable electrophile. | Suzuki-Miyaura Reaction | researchgate.net |

| Activation for Coupling | Rate-limiting step is the deprotonation of a Pd-bound hydrazine complex. | Pd-Catalyzed C-N Coupling | nih.govescholarship.org |

Advanced Applications and Functionalization of Biphenyl 2 Yl Hydrazine Hydrochloride and Its Derivatives

Analytical Chemistry Applications

The utility of biphenyl-2-yl-hydrazine (B1608774) hydrochloride and its derivatives in analytical chemistry is a growing field of interest. The compound serves as a versatile building block and reagent in methods designed to detect and quantify a range of analytes with high sensitivity and selectivity.

Biphenyl-2-yl-hydrazine hydrochloride is recognized as a valuable reagent in analytical chemistry, primarily for the synthesis of probes and derivatives used in the detection and quantification of specific chemical entities. chemimpex.com Its derivatives, particularly hydrazones formed through condensation reactions with aldehydes and ketones, are of significant interest. For instance, the synthesis of hydrazone derivatives of this compound has been explored for various applications, including those in medicinal chemistry which often require sensitive analytical methods for their detection and characterization. chemimpex.com

The biphenyl (B1667301) moiety in these reagents contributes to the formation of stable derivatives, while the hydrazine (B178648) group provides a reactive site for conjugation with target analytes. This dual functionality makes it a foundational component for developing more complex analytical tools.

A significant application of biphenyl-containing systems, including derivatives conceptually related to biphenyl-2-yl-hydrazine, is in the spectroscopic sensing of hydrazine itself. Hydrazine is a highly toxic and reactive compound used in various industrial applications, making its detection in environmental and biological samples crucial. thieme-connect.comgentaurpdf.com

Researchers have successfully designed and synthesized novel fluorescent sensors for hydrazine detection that incorporate a biphenyl scaffold. These sensors are often developed through the condensation of a biphenyl-containing fluorochrome with heterocyclic aldehydes. The resulting structures exhibit strong fluorescence that is selectively quenched in the presence of hydrazine.

The mechanism of detection often involves a cyclization reaction between the sensor and hydrazine, leading to the formation of a non-fluorescent or less fluorescent product, such as a hydrodiazole. This "turn-off" sensing mechanism provides a clear signal for the presence of hydrazine. The characterization of these sensors involves a suite of spectroscopic techniques, including UV-vis and fluorescence spectrophotometry, to determine their photophysical properties. Key parameters that are evaluated include the sensor's absorption and emission wavelengths, Stokes shift, and quantum yield (QY). For example, a particularly effective fluorochrome sensor, designated as 3g in one study, exhibited a high Stokes shift of 129 nm and a quantum yield of 0.87, indicating its potential for highly sensitive detection.

Table 1: Photophysical Properties of a Biphenyl-Based Fluorescent Sensor for Hydrazine

| Parameter | Value | Significance |

|---|---|---|

| Stokes Shift | 129 nm | A large Stokes shift minimizes self-absorption and enhances detection sensitivity. |

| Quantum Yield (QY) | 0.87 | A high quantum yield indicates a strong fluorescent signal, leading to better sensitivity. |

| Detection Mechanism | Fluorescence Quenching | The disappearance of the fluorescent signal upon reaction with hydrazine provides a clear indication of its presence. |

| Linear Detection Range | 1–5 μM in methanol | Defines the concentration range over which the sensor's response is proportional to the hydrazine concentration. |

| Limit of Detection (LOD) | 1.1 μM | Represents the lowest concentration of hydrazine that can be reliably detected. |

The performance of biphenyl-based hydrazine sensors is influenced by several environmental factors. The pH of the medium is a critical parameter, as it can affect the chemical form of both the sensor and the analyte. For instance, some fluorescent probes are designed to operate within a specific pH range to ensure optimal performance and selectivity. Studies have shown that certain biphenyl-based sensors can effectively detect hydrazine over a broad pH range, from 4 to 10, which is advantageous for real-world applications in various matrices like water and soil.

Response time is another crucial factor, with rapid detection being highly desirable for on-site and real-time monitoring. Many fluorescent sensors, including those with a biphenyl core, exhibit fast response times, often within minutes, allowing for quick assessment of hydrazine contamination. The selectivity of the sensor is also paramount, and research has demonstrated that these systems can selectively detect hydrazine even in the presence of other potentially interfering species.

Table 2: Performance Characteristics of Biphenyl-Based Hydrazine Sensors

| Characteristic | Finding | Reference |

|---|---|---|

| pH Range | Effective over a pH range of 4–10. | |

| Response Time | Rapid detection, often within minutes. | |

| Selectivity | High selectivity for hydrazine over other interfering analytes. | |

| Application Media | Demonstrated efficacy in water, soil, and air samples. |

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a specific analytical method. For chromatographic analyses like gas chromatography (GC) and liquid chromatography (LC), derivatization can improve the volatility, thermal stability, and detectability of analytes. While specific applications of this compound as a derivatization reagent for chromatography are not extensively documented in the reviewed literature, the principles of using hydrazine-based reagents are well-established.

Hydrazine-based reagents are commonly employed to derivatize compounds containing carbonyl groups, such as aldehydes and ketones, to form stable hydrazone derivatives. This is particularly useful in GC analysis, where the original carbonyl compounds may have low volatility or exhibit poor chromatographic behavior. The resulting hydrazones are typically more volatile and thermally stable, leading to improved peak shapes and separation. For instance, pentafluorophenyl hydrazine (PFPH) is used to derivatize airborne carbonyl compounds, which are then analyzed by GC-MS with high sensitivity.

In LC-MS, derivatization with hydrazine-containing molecules can significantly enhance the ionization efficiency and, consequently, the detectability of analytes. This is especially true for compounds that ionize poorly in their native form, such as steroids. By introducing a functional group that is readily ionizable, such as a pyridine (B92270) or quinoline (B57606) moiety, the sensitivity of the analysis can be dramatically improved. For example, reagents like 2-hydrazinopyridine (B147025) (HP) and 2-hydrazinoquinoline (B107646) (HQ) have been successfully used to derivatize steroids and other carbonyl-containing metabolites for sensitive LC-MS/MS analysis. The addition of the biphenyl group from a reagent like biphenyl-2-yl-hydrazine would be expected to increase the hydrophobicity of the derivative, potentially improving its retention and separation in reversed-phase LC.

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Role in Solid-Phase Microextraction (SPME) Methodologies

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely used for the extraction and concentration of analytes from various matrices. In many SPME applications, derivatization is a crucial step to improve the volatility, thermal stability, and detectability of target analytes, particularly for compounds with polar functional groups like aldehydes and ketones.

While direct applications of This compound in SPME are not extensively documented in current literature, the functional core of this molecule, the hydrazine group, is well-established for its role as a powerful derivatizing agent in analytical chemistry. nih.govresearchgate.netnih.gov Hydrazine derivatives react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones, which are often more amenable to analysis by gas chromatography (GC) and liquid chromatography (LC). researchgate.net

The principle of derivatization in SPME using hydrazine-based reagents involves the exposure of the SPME fiber, coated with a suitable stationary phase, to the sample containing the target carbonyl compounds. The hydrazine reagent can be loaded onto the fiber prior to extraction or be present in the sample matrix. The reaction between the hydrazine derivative and the carbonyl analyte occurs on the fiber, forming a more readily analyzable derivative.

For instance, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are commonly used for the determination of aldehydes and ketones in environmental and food samples. researchgate.net Other hydrazine derivatives, such as 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP), have been successfully employed to enhance the ionization efficiency and sensitivity of the analysis of steroids like 5α-dihydrotestosterone in human plasma by LC-MS/MS. nih.gov The derivatization with these hydrazine-based reagents significantly improves the detection limits for low-abundance androgens. nih.gov

Given the reactivity of the hydrazine moiety, it is plausible that This compound and its derivatives could serve as effective derivatization reagents in SPME methodologies. The biphenyl group in the molecule could potentially offer unique advantages, such as enhanced thermal stability of the resulting hydrazone and specific interactions with the stationary phase of the SPME fiber, which could lead to improved selectivity and sensitivity of the analytical method. Further research into the synthesis and application of tailored biphenyl-hydrazine derivatives for SPME could open new avenues for the sensitive and selective analysis of a wide range of carbonyl-containing compounds.

Contributions to Materials Science

The unique structural features of This compound and its derivatives, including the rigid biphenyl unit and the reactive hydrazine group, make them valuable building blocks in the field of materials science. chemimpex.com These compounds have been explored for their potential to be integrated into polymers and coatings to enhance their properties and for the design of advanced materials with novel functionalities.

Integration in the Development of Polymers and Coatings

The incorporation of This compound and its derivatives into polymer backbones can impart desirable characteristics such as improved thermal stability, mechanical strength, and specific optical or electronic properties. The biphenyl group is known to enhance the rigidity and thermal resistance of polymers, while the hydrazine group offers a reactive site for polymerization and cross-linking reactions.

Hydrazine derivatives are known to be utilized in the synthesis of various polymers, including polyamides and polyimides, which are classes of high-performance polymers known for their excellent thermal and mechanical properties. While specific examples detailing the polymerization of This compound are not abundant in readily available literature, the general role of hydrazine and its derivatives in polymer chemistry is well-established. For instance, hydrazine and its derivatives can react with dicarboxylic acids or their derivatives to form polyamides.

The table below illustrates the potential for creating novel polymers by incorporating biphenyl hydrazine moieties.

| Monomer 1 | Monomer 2 | Potential Polymer Type | Potential Properties |

| Biphenyl-dicarboxylic acid | Biphenyl-2-YL-hydrazine | Polyamide | High thermal stability, rigidity |

| Aromatic dianhydride | Biphenyl-2-YL-hydrazine | Polyimide | Excellent thermal and chemical resistance |

In the context of coatings, the incorporation of such monomers can lead to the development of protective films with enhanced durability and resistance to environmental factors. The rigid biphenyl structure can contribute to the hardness and scratch resistance of the coating, while the polar hydrazine groups could improve adhesion to various substrates.

Exploration in Advanced Material Design

The exploration of This compound and its derivatives in advanced material design extends beyond conventional polymers and coatings. The ability of the hydrazine moiety to act as a ligand for metal ions opens up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). chemimpex.com These materials are of significant interest due to their porous structures and potential applications in gas storage, catalysis, and sensing.

The bifunctional nature of biphenyl hydrazine derivatives, possessing both a rigid aromatic backbone and a coordinating hydrazine group, makes them attractive candidates for the design of novel functional materials. The biphenyl unit can act as a strut, creating void spaces within the material, while the hydrazine group can coordinate with metal centers to form extended networks.

Recent research has shown the successful synthesis of covalent organic frameworks (COFs) with hydrazine-hydrazide linkages, which have demonstrated applications in water harvesting from arid air. acs.org This highlights the potential of incorporating hydrazine functionalities into porous materials to tailor their surface properties and enhance their performance in specific applications. The introduction of the biphenyl group, as in This compound , could further influence the framework's architecture and properties.

The table below outlines potential areas of exploration for advanced materials derived from biphenyl hydrazine compounds.

| Material Class | Potential Precursor | Key Structural Feature | Potential Application |

| Coordination Polymers | Biphenyl-2-YL-hydrazine + Metal Salt | Biphenyl-metal coordination | Luminescent sensors, Catalysis |

| Metal-Organic Frameworks (MOFs) | Biphenyl-dicarboxylic acid + Hydrazine-functionalized linker | Porous framework with biphenyl struts | Gas storage, Separation |

| Covalent Organic Frameworks (COFs) | Diaminobiphenyl + Trialdehyde | Porous crystalline polymer | Water harvesting, Catalysis |

Computational and Theoretical Chemistry Studies on Biphenyl 2 Yl Hydrazine Hydrochloride

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the geometry, electronic properties, and reactivity of chemical compounds. For Biphenyl-2-YL-hydrazine (B1608774) hydrochloride, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, can provide a detailed understanding of its molecular characteristics. imist.ma

Molecular Geometry: DFT calculations can determine the optimized molecular geometry of Biphenyl-2-YL-hydrazine hydrochloride, predicting bond lengths, bond angles, and dihedral angles. These calculations help in understanding the three-dimensional arrangement of the atoms and the steric and electronic effects that influence the molecule's shape. For similar hydrazine (B178648) derivatives, DFT has been used to analyze the influence of different substituents on the molecular structure. imist.ma

Electronic Properties: The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net The distribution of these frontier orbitals can also identify the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution within a molecule and is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For hydrazine derivatives, MEP analysis helps in understanding intermolecular interactions and reactivity patterns. imist.ma

Table 1: Representative DFT-Calculated Properties for a Hydrazine Derivative (Analogous to this compound)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.4871 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -850.123 Hartree |

Note: The data in this table is representative of a substituted hydrazine derivative and is intended to illustrate the type of information obtained from DFT calculations. irjweb.com

Quantum Chemical Calculations for Mechanistic Insights and Property Prediction

Quantum chemical calculations provide fundamental insights into reaction mechanisms and can predict various molecular properties. These calculations go beyond simple structural and electronic descriptions to explore the potential energy surfaces of reactions, transition states, and the thermodynamic and kinetic parameters that govern chemical transformations.

Mechanistic Insights: For reactions involving this compound, such as the formation of hydrazones, quantum chemical calculations can elucidate the step-by-step mechanism. By modeling the reactants, intermediates, transition states, and products, researchers can determine the most favorable reaction pathway. This includes identifying the activation energies for each step, which helps in understanding the reaction kinetics.

Reactivity Descriptors: Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be deformed.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors are valuable for predicting the reactivity of this compound in various chemical reactions. irjweb.com

Table 2: Calculated Global Reactivity Descriptors for a Hydrazine Derivative

| Descriptor | Formula | Representative Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.05315 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.24355 eV |

| Chemical Softness (S) | 1/(2η) | 0.22286 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.6625 eV |

Note: These values are calculated using the representative HOMO and LUMO energies from Table 1 and serve as an illustration. irjweb.com

In Silico Predictions of Physicochemical Properties Relevant to Chemical Behavior

In silico methods use computational models to predict the physicochemical properties of molecules. These predictions are valuable in the early stages of drug discovery and chemical research as they can guide experimental work and provide insights into a compound's behavior. For this compound, various properties can be predicted using software and web-based tools that employ quantitative structure-property relationship (QSPR) models. nih.gov

Lipinski's Rule of Five: This rule is a guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule assesses the following properties:

Molecular weight (MW)

Logarithm of the octanol-water partition coefficient (logP)

Number of hydrogen bond donors (HBD)

Number of hydrogen bond acceptors (HBA)

In silico tools can quickly calculate these properties for this compound to assess its potential as a drug candidate. mdpi.com

Other Physicochemical Properties: Beyond Lipinski's rule, other important properties can be predicted in silico, including:

Topological Polar Surface Area (TPSA): This property is related to a molecule's ability to permeate cell membranes.

Number of Rotatable Bonds: This influences the conformational flexibility of a molecule, which can affect its binding to a target.

Water Solubility (logS): An important factor for the administration and distribution of a compound in a biological system.

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Relevance |

|---|---|---|

| Molecular Formula | C12H13ClN2 | Basic chemical information |

| Molecular Weight | 220.70 g/mol | Adherence to Lipinski's Rule (< 500) |

| logP (Octanol/Water) | 2.5 - 3.0 | Lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 2 | Adherence to Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Adherence to Lipinski's Rule (≤ 10) |

| Number of Rotatable Bonds | 2 | Conformational flexibility |

| Topological Polar Surface Area (TPSA) | 38.2 Å2 | Drug transport properties |

Note: The values in this table are estimations based on computational predictions for a molecule with the structure of this compound.

Characterization Methodologies for Biphenyl 2 Yl Hydrazine Hydrochloride and Its Synthetic Products

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic and molecular structure can be obtained. For biphenyl-2-yl-hydrazine (B1608774) hydrochloride and its derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fluorescence Spectroscopy is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

Biphenyl-2-YL-hydrazine hydrochloride: Based on extensive searches of publicly available scientific literature and databases, specific experimental ¹H NMR and ¹³C NMR spectral data for this compound are not readily available.

Synthetic Products (Carbazole Derivatives): In contrast, the NMR spectra of carbazole (B46965) derivatives, which are common synthetic products of this compound, are well-documented. researchgate.netresearchgate.netnih.govrsc.orgbeilstein-journals.orgrsc.orgnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectra of carbazole derivatives typically exhibit characteristic signals for aromatic protons in the range of δ 7.0-9.0 ppm. researchgate.netrsc.org The specific chemical shifts and coupling constants are influenced by the nature and position of substituents on the carbazole ring. For instance, in N-substituted carbazoles, the protons on the nitrogen-bearing rings will show distinct patterns. Protons of alkyl or aryl substituents will appear in their respective characteristic regions. For example, the protons of a hexyl group in 9-hexylcarbazole (B3052336) derivatives would be found in the upfield region of the spectrum. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectra of carbazole derivatives display signals for aromatic carbons typically between δ 100-150 ppm. researchgate.netresearchgate.net The carbon atoms directly attached to the nitrogen atom and the quaternary carbons at the ring junctions have distinct chemical shifts. For example, in various carbazole derivatives, the carbons of the carbazole skeleton are observed in the δ 109-143 ppm range. nih.gov Substituents on the carbazole core will cause predictable shifts in the signals of the nearby carbon atoms, providing further structural confirmation.

¹H NMR Data for Selected Carbazole Derivatives

| Compound | Key ¹H NMR Signals (δ, ppm) | Solvent |

|---|---|---|

| 3-Chloro-9H-carbazole | 11.42 (s, 1H, NH), 8.22 (s, 1H), 8.16 (d, 1H), 7.50 (d, 2H), 7.44-7.38 (m, 2H), 7.18 (t, 1H) | DMSO-d₆ |

| 1-Methyl-9H-carbazole | 8.07 (d, 1H), 8.00 (s, 1H, NH), 7.93 (d, 1H), 7.47 (d, 1H), 7.41 (t, 1H), 7.24-7.21 (m, 2H), 7.16 (t, 1H), 2.57 (s, 3H) | CDCl₃ |

| Methyl 9H-carbazole-3-carboxylate | 8.82 (s, 1H), 8.36 (s, 1H, NH), 8.15-8.11 (m, 2H), 7.46-7.42 (m, 3H), 7.31-7.27 (m, 1H), 3.98 (s, 3H) | CDCl₃ |

¹³C NMR Data for Selected Carbazole Derivatives

| Compound | Key ¹³C NMR Signals (δ, ppm) | Solvent |

|---|---|---|

| 3-Chloro-9H-carbazole | 140.3, 138.1, 126.3, 125.2, 123.7, 122.8, 121.5, 120.6, 119.7, 118.8, 112.3, 111.2 | DMSO-d₆ |

| 1-Methyl-9H-carbazole | 139.4, 138.8, 126.4, 125.7, 123.8, 122.8, 120.5, 119.7, 119.6, 119.5, 117.9, 110.7, 16.9 | CDCl₃ |

| Methyl 9H-carbazole-3-carboxylate | 167.9, 142.3, 139.9, 127.6, 127.4, 123.3, 123.1, 122.9, 121.4, 120.8, 120.6, 111.1, 110.3, 110.1, 52.0 | CDCl₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

This compound: Specific experimental FT-IR spectral data for this compound are not readily available in the public domain. However, one would expect to observe characteristic absorption bands for N-H stretching of the hydrazine (B178648) group, C-H stretching of the aromatic rings, and C=C stretching vibrations of the phenyl rings. The hydrochloride salt form would also likely show broad absorptions associated with the N-H⁺ group. For comparison, the FT-IR spectrum of hydrazine dihydrochloride (B599025) shows strong absorptions in the regions of 3100-3300 cm⁻¹ (N-H stretching) and around 1600 cm⁻¹ (N-H bending). chemicalbook.com

Synthetic Products (Carbazole Derivatives): The FT-IR spectra of carbazole derivatives are well-characterized. researchgate.netmdpi.comresearchgate.net Key absorptions include:

N-H Stretching: For N-unsubstituted carbazoles, a characteristic sharp peak is observed around 3400-3420 cm⁻¹, corresponding to the N-H stretching vibration. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net

C=C Stretching: Aromatic C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region. mdpi.com

C-N Stretching: The C-N stretching vibration in carbazoles is usually found around 1327 cm⁻¹. researchgate.net

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern, are seen in the 650-900 cm⁻¹ range. researchgate.net

Characteristic FT-IR Absorption Bands for Carbazole

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3419 |

| Aromatic C-H Stretch | ~3051 |

| C=C Aromatic Stretch | ~1450 |

| C-N Stretch | ~1327 |

| N-H Bending (out-of-plane) | ~727 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

This compound: While specific experimental mass spectra for this compound are not widely published, the molecular weight of the free base (C₁₂H₁₂N₂) is 184.24 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

Synthetic Products (Carbazole Derivatives): Mass spectrometry is routinely used to confirm the successful synthesis of carbazole derivatives. nih.govbeilstein-journals.orgnih.gov The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) will correspond to the molecular weight of the synthesized compound. The fragmentation pattern can also provide structural information. For instance, in the mass spectra of N-alkylated carbazoles, fragmentation may involve the loss of the alkyl chain. HRMS is particularly valuable for confirming the elemental composition of novel carbazole derivatives, often providing measured m/z values that are very close to the calculated values. nih.gov

HRMS Data for Selected Carbazole-Hydrazine-Carbothioamide Derivatives

| Compound | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

|---|---|---|

| 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-bromophenyl)hydrazine-1-carbothioamide | 453.0385 | 453.1194 |

| 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-(trifluoromethyl)phenyl)hydrazine-1-carbothioamide | 443.1153 | 443.1693 |

| 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-nitrophenyl)hydrazine-1-carbothioamide | 420.1130 | 420.1133 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems.

This compound: Publicly available experimental UV-Vis spectra for this compound are scarce. Generally, hydrazines and their derivatives exhibit UV absorption.

Synthetic Products (Carbazole Derivatives): Carbazole and its derivatives are known to be chromophoric and exhibit characteristic UV-Vis absorption spectra due to their extended π-conjugated systems. researchgate.netnist.govnih.gov The absorption maxima (λ_max) are sensitive to the nature and position of substituents on the carbazole ring. Extending the conjugation, for example by adding further aromatic rings or other chromophores, typically leads to a bathochromic (red) shift of the absorption bands. For many carbazole derivatives, absorption bands corresponding to π→π* transitions are observed. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of a compound after it has been excited by UV or visible light.

This compound: There is no readily available information on the fluorescence properties of this compound in the searched literature.

Synthetic Products (Carbazole Derivatives): Many carbazole derivatives are highly fluorescent, a property that is exploited in various applications such as organic light-emitting diodes (OLEDs). nih.govresearchgate.net The emission wavelength and quantum yield are dependent on the molecular structure and the solvent environment. The introduction of electron-donating or electron-withdrawing groups can significantly alter the fluorescence properties. For example, some carbazole derivatives show emission maxima in the blue to green region of the spectrum. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

This compound: No published crystal structure for this compound was found in the conducted searches.

Synthetic Products (Carbazole and Hydrazine Derivatives): For synthetic products derived from biphenyl-2-yl-hydrazine, such as other hydrazine derivatives or carbazoles, X-ray crystallography can provide unambiguous proof of their structure. researchgate.net The analysis of a single crystal of a compound reveals bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state. For instance, a study on benzothiazol-2-yl-hydrazine revealed its monoclinic crystal system and the stabilization of its crystal structure through intermolecular N-H···N hydrogen bonds. researchgate.net Such information is crucial for understanding the supramolecular chemistry and physical properties of these materials.

Elemental Analysis for Compositional Verification